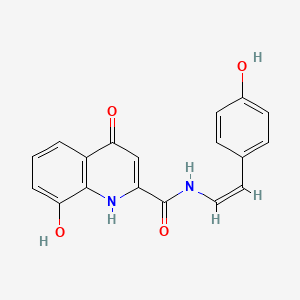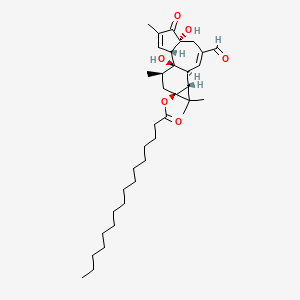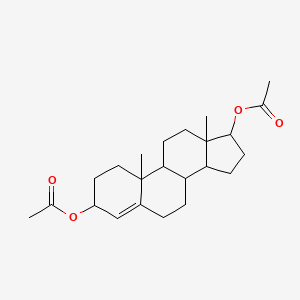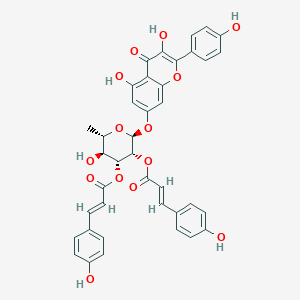
kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside)
Vue d'ensemble
Description
Kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside) is a glycosyloxyflavone that consists of kaempferol attached to a 2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranosyl moiety at position 7. Isolated from the flowers and fruits of Tetrapanax papyriferus, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a cinnamate ester, a monosaccharide derivative and a glycosyloxyflavone. It derives from a trans-4-coumaric acid.
Applications De Recherche Scientifique
Antimicrobial and Cytotoxic Properties
Kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside) exhibits notable antimicrobial and cytotoxic properties. A study by Mitrokotsa et al. (1993) discovered this compound in the methanolic extract of Platanus orientalis L. buds, demonstrating its cytotoxic and antimicrobial efficacy against various human cell lines and Gram-positive and Gram-negative organisms (Mitrokotsa et al., 1993).
Inhibition of Cell Proliferation
Kuo et al. (2005) identified kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside) as a potent inhibitor of human peripheral blood mononuclear cells (PBMC) proliferation. The compound showed significant suppressive effects on cell proliferation, indicating its potential in regulating immune responses and possibly in therapeutic applications (Kuo et al., 2005).
Antioxidant Activity
This compound also demonstrates antioxidant properties. Studies by Liu et al. (2015) on Cinnamoum reticulatum Hayata revealed that kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside) possesses antioxidant and antiproliferative activities, particularly against lung and breast cancer cell lines (Liu et al., 2015).
Role in Prostate Specific Antigen Regulation
Han et al. (2007) explored the role of this compound in decreasing prostate specific antigen (PSA) secretion in LNCaP cells, a model for studying prostate health. This research indicates its potential application in the treatment or study of prostate-related disorders (Han et al., 2007).
Potential in Fighting Multidrug Resistance
Recent research by Ismail et al. (2023) on Ephedra foeminea extracts highlighted the antimicrobial and anti-biofilm activities of kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside) against multidrug-resistant infections. This discovery opens new avenues for its application in biomedical and biotechnological fields (Ismail et al., 2023).
Propriétés
Nom du produit |
kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside) |
|---|---|
Formule moléculaire |
C39H32O14 |
Poids moléculaire |
724.7 g/mol |
Nom IUPAC |
[(2S,3R,4R,5S,6S)-2-[3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-5-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H32O14/c1-20-33(46)37(52-30(44)16-6-21-2-10-24(40)11-3-21)38(53-31(45)17-7-22-4-12-25(41)13-5-22)39(49-20)50-27-18-28(43)32-29(19-27)51-36(35(48)34(32)47)23-8-14-26(42)15-9-23/h2-20,33,37-43,46,48H,1H3/b16-6+,17-7+/t20-,33-,37+,38+,39-/m0/s1 |
Clé InChI |
MCRKSHUHZRIUDW-UHXFTNJJSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O |
Synonymes |
K7-23C-rhamnoside kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnoside) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-dimethylamino-N-[5-(2-mercaptoacetylamino)pentyl]benzamide](/img/structure/B1245912.png)
![Imidazo[1,2-A]pyridin-2-amine](/img/structure/B1245913.png)
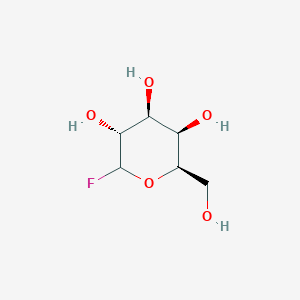

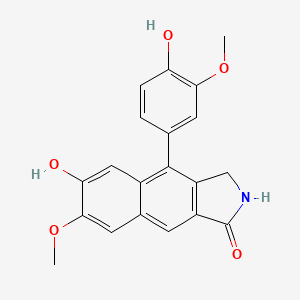
![(3Z,6S)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione](/img/structure/B1245918.png)
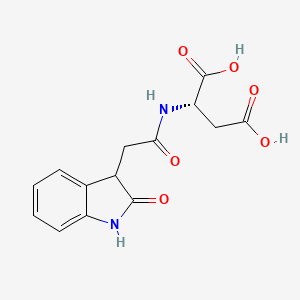

![methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate;hydrochloride](/img/structure/B1245924.png)
